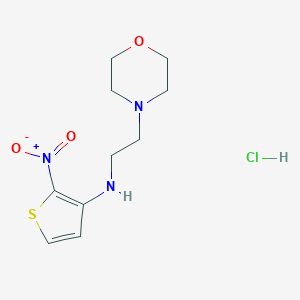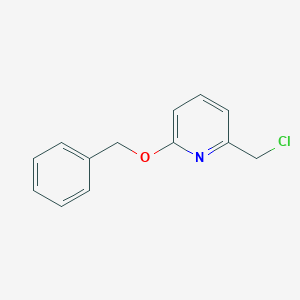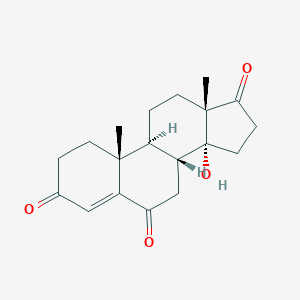
1-Piperidinyloxy, 4-(((dodecyloxy)hydroxyphosphinyl)oxy)-2,2,6,6-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinyloxy, 4-(((dodecyloxy)hydroxyphosphinyl)oxy)-2,2,6,6-tetramethyl-, commonly known as TEMPO, is a stable free radical compound that has been widely used in various scientific research applications. TEMPO has a unique structure that makes it an ideal candidate for research in the fields of organic chemistry, materials science, and biochemistry.
作用機序
TEMPO acts as a catalyst in various chemical reactions by donating an electron to the reactant and forming a stable radical intermediate. This radical intermediate can then react with other molecules to produce the desired product. TEMPO can also act as an oxidizing agent by accepting an electron from a reducing agent, thereby converting it to its oxidized form.
Biochemical and Physiological Effects
TEMPO has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. TEMPO has also been shown to have neuroprotective effects and can protect neurons from damage. Additionally, TEMPO has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
実験室実験の利点と制限
TEMPO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. TEMPO is also relatively inexpensive compared to other catalysts. However, TEMPO has some limitations. It has a low solubility in water, which can limit its use in aqueous reactions. Additionally, TEMPO can react with other compounds in the reaction mixture, leading to unwanted side reactions.
将来の方向性
There are several future directions for the use of TEMPO in scientific research. One potential application is in the field of organic synthesis. TEMPO can be used as a catalyst in various organic reactions, and its use can lead to the development of new synthetic routes for the production of various compounds. Another potential application is in the field of materials science. TEMPO can be used to modify the properties of various materials, leading to the development of new materials with unique properties. Additionally, TEMPO can be used in the development of new drugs with antioxidant and neuroprotective properties.
Conclusion
In conclusion, TEMPO is a stable free radical compound that has been extensively used in various scientific research applications. Its unique properties make it an ideal candidate for research in the fields of organic chemistry, materials science, and biochemistry. TEMPO has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of TEMPO in scientific research, including the development of new synthetic routes, modification of material properties, and the development of new drugs.
合成法
TEMPO can be synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine with sodium hypochlorite in the presence of a catalyst. The resulting compound is then reacted with dodecyl alcohol and phosphorus oxychloride to produce TEMPO. The synthesis of TEMPO is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
TEMPO has been extensively used in scientific research due to its unique properties. TEMPO is a stable free radical that can be used as a catalyst in various chemical reactions. It has been used in the synthesis of polymers, oxidation reactions, and as a mediator in electrochemical reactions. TEMPO has also been used in the field of materials science to modify the properties of various materials.
特性
CAS番号 |
122018-94-4 |
|---|---|
分子式 |
C21H43NO5P |
分子量 |
420.5 g/mol |
InChI |
InChI=1S/C21H43NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-26-28(24,25)27-19-17-20(2,3)22(23)21(4,5)18-19/h19H,6-18H2,1-5H3,(H,24,25) |
InChIキー |
VNPFSLNALGAUGL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOP(=O)(O)OC1CC(N(C(C1)(C)C)[O])(C)C |
正規SMILES |
CCCCCCCCCCCCOP(=O)(O)OC1CC(N(C(C1)(C)C)[O])(C)C |
その他のCAS番号 |
122018-94-4 |
同義語 |
AN 12 AN-12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



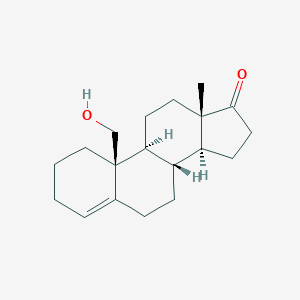
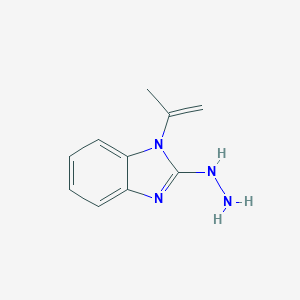


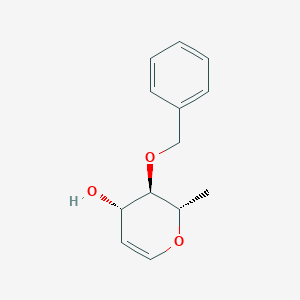
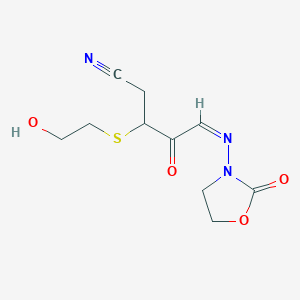

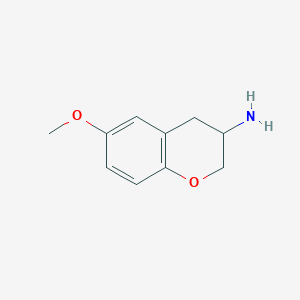
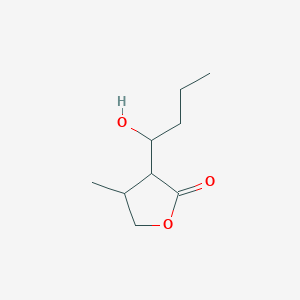
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
